![molecular formula C22H15N5O2S3 B2993162 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391868-63-6](/img/structure/B2993162.png)
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic organic compound belonging to the naphthamide class of molecules. This compound is known for its complex structure, incorporating multiple functional groups such as benzo[d]thiazole, thiadiazole, and naphthamide moieties. These structural features confer unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include the formation of intermediate compounds, which are then coupled through nucleophilic substitution and cyclization reactions.
Formation of benzo[d]thiazol-2-ylamine derivative: This step typically involves the reaction of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazol-2-ylamine intermediate.
Synthesis of 1,3,4-thiadiazole derivative: The next step involves the cyclization of a thiosemicarbazide with a suitable carboxylic acid derivative to form the 1,3,4-thiadiazole ring.
Coupling reactions: The final step is the coupling of the benzo[d]thiazol-2-ylamine and 1,3,4-thiadiazole derivatives through nucleophilic substitution, followed by acylation to introduce the naphthamide moiety.
Industrial Production Methods
Industrial-scale production of this compound often leverages optimized synthetic routes to improve yield and efficiency. Catalysts and high-purity reagents are commonly used to facilitate the reactions and reduce by-products. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to ensure the consistency and quality of the final product.
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The benzo[d]thiazole moiety can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: The reduction of the nitro or carbonyl groups present in the compound can be achieved using reducing agents such as sodium borohydride or hydrogen gas over a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of substituted derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reactions are typically conducted under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions employed.
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound is investigated for its potential as a probe for studying enzyme mechanisms and protein interactions. Its ability to modulate biological pathways makes it a valuable tool in biochemical assays and molecular biology experiments.
Medicine
In the field of medicine, this compound shows promise as a lead compound for developing new pharmaceuticals. Its structural features enable it to interact with specific biological targets, making it a candidate for drug development against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industrial applications, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials in various applications.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . These eicosanoids are involved in various physiological processes, including inflammation, pain, and fever .
Result of Action
The suppression of COX enzymes by this compound leads to a decrease in the production of eicosanoids . This results in anti-inflammatory effects , as eicosanoids like prostaglandins are involved in the inflammatory response . Therefore, the compound could potentially be used in the treatment of conditions involving inflammation .
Comparison with Similar Compounds
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can be compared with other compounds containing similar functional groups, such as benzo[d]thiazole derivatives, thiadiazole derivatives, and naphthamide derivatives.
Similar Compounds
Benzo[d]thiazole derivatives: Compounds such as 2-(benzo[d]thiazol-2-yl)aniline exhibit similar structural features and reactivity.
Thiadiazole derivatives: Compounds like 2-(5-mercapto-1,3,4-thiadiazol-2-yl)phenol share the thiadiazole core and can undergo similar chemical reactions.
Naphthamide derivatives: Compounds such as N-(2-naphthyl)acetamide possess the naphthamide moiety and exhibit comparable biological activity.
Despite the similarities, this compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2S3/c28-18(24-20-23-16-7-3-4-8-17(16)31-20)12-30-22-27-26-21(32-22)25-19(29)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,23,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMLFRVBSBEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid](/img/structure/B2993082.png)
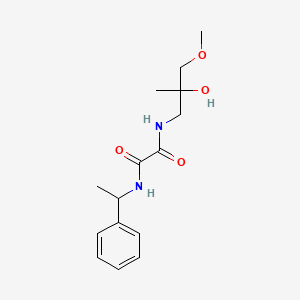

![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)

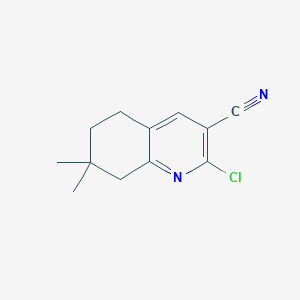
![N-methyl-4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2993090.png)
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)

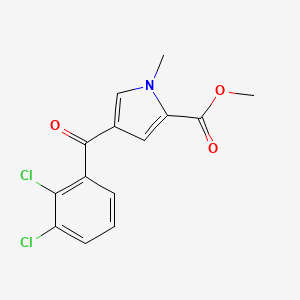
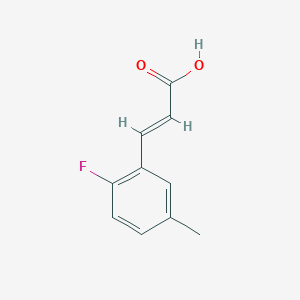
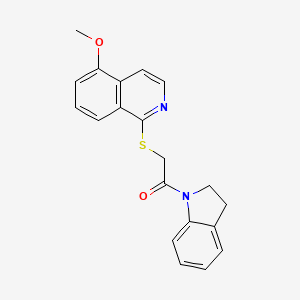
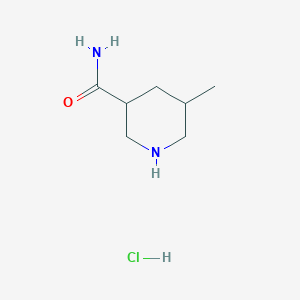
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2993102.png)
